D-[1,3-13C2]Glucose

Conformational Analysis NMR Spectroscopy Carbohydrate Chemistry

Procure D-[1,3-13C2]Glucose for applications demanding a non-adjacent dual-carbon 13C labeling pattern. The site-specific enrichment at C1 and C3 is critical for simplifying hyperpolarized 13C MRS spectra by preventing J-coupled multiplets in downstream metabolites, and for enabling double-quantum NMR techniques to determine molecular torsion angles in non-bonded HCCH moieties. This tracer provides superior flux resolution in 13C-MFA of glycolysis and the pentose phosphate pathway compared to singly-labeled or uniformly-labeled alternatives.

Molecular Formula C6H12O6
Molecular Weight 182.14 g/mol
CAS No. 478529-30-5
Cat. No. B3268384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-[1,3-13C2]Glucose
CAS478529-30-5
Molecular FormulaC6H12O6
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,6+1
InChIKeyWQZGKKKJIJFFOK-MMJPJHJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-[1,3-13C2]Glucose (CAS 478529-30-5): A Non-Adjacent Dual-Carbon Stable Isotope Tracer for Metabolic Flux Analysis


D-[1,3-13C2]Glucose is a site-specifically 13C-labeled stable isotope analog of D-glucose in which the carbon atoms at positions 1 and 3 are isotopically enriched with carbon-13 (13C) while the remaining four carbons retain natural 12C abundance . This non-adjacent dual-carbon labeling pattern (C1 and C3) creates a structurally and spectroscopically unique isotopic tracer among the broader class of 13C-labeled glucose analogs, imparting distinct analytical properties that are strategically exploited in metabolic flux analysis, NMR-based structural investigations, and real-time metabolic imaging applications .

Why [1,2-13C2]-, [U-13C6]-, or Singly-Labeled Glucose Analogs Cannot Substitute for D-[1,3-13C2]Glucose in Specialized Metabolic and Conformational Analyses


The analytical utility of a 13C-labeled glucose tracer is critically dependent on the specific positional labeling pattern, as the fate of each labeled carbon atom through the central carbon metabolic network and the resulting NMR spectroscopic signatures vary dramatically between isotopomers. A tracer such as [1,2-13C2]glucose produces a 13C-13C J-coupling in downstream metabolites that can enable precise flux estimation in glycolysis and the pentose phosphate pathway (PPP) but also introduces spectral complexity and requires assumptions to correct for natural 13C abundance [1]. Conversely, [U-13C6]glucose generates a broad and complex isotopologue distribution that can overwhelm analytical resolution in certain mass spectrometry and NMR applications [2]. The specific, non-adjacent labeling of C1 and C3 in D-[1,3-13C2]Glucose confers a distinct and unique analytical profile that is essential for specific research applications, including the NMR-based determination of molecular torsion angles in non-bonded HCCH moieties and the reduction of spectral complexity in real-time hyperpolarized MRS studies, applications for which other commercially available 13C-glucose tracers are suboptimal or entirely unsuitable [3].

Quantitative Differential Evidence for D-[1,3-13C2]Glucose: Direct Comparators and Analytical Performance Metrics


Conformational Analysis via Double-Quantum NMR: Unique Application of the Non-Adjacent 13C1-13C3 Moiety in Methyl-α-D-[1,3-13C2]Glucose

The non-adjacent 13C1-13C3 labeling pattern of D-[1,3-13C2]Glucose derivatives, such as methyl-α-D-[1,3-13C2]glucose, enables the application of solid-state double-quantum heteronuclear local field NMR experiments to a HCCH moiety in which the carbons are not directly bonded, a first-time demonstration of this technique. This specific labeling pattern, which is not available with adjacent-labeled tracers like [1,2-13C2]glucose, allows for the determination of molecular conformation in a way that other 13C-glucose tracers cannot replicate [1].

Conformational Analysis NMR Spectroscopy Carbohydrate Chemistry

Metabolic Flux Analysis Precision: Performance of [1,3-13C2] Labeling Pattern Inferred from Optimal Doubly-Labeled Tracers

Computational evaluation of 13C isotopic tracers for metabolic flux analysis (MFA) in mammalian cells has established that doubly 13C-labeled glucose tracers, as a class, provide superior precision for estimating fluxes in glycolysis and the pentose phosphate pathway (PPP) compared to the widely used [1-13C]glucose. For instance, [1,2-13C2]glucose was shown to provide the most precise flux estimates for these central pathways. By class-level inference, the doubly-labeled D-[1,3-13C2]Glucose is part of a high-performance class of tracers (doubly-labeled glucoses) that are expected to outperform singly-labeled alternatives in MFA precision [1].

Metabolic Flux Analysis (MFA) Central Carbon Metabolism Isotopic Tracers

Reduced Spectral Complexity in Hyperpolarized 13C MRS: The Advantage of Isolated C3 and C4 Labeling Over Uniform 13C Labeling

A study using a custom-synthesized [2,3,4,6,6-2H5, 3,4-13C2]-D-glucose tracer demonstrated a key principle: by limiting 13C labeling to C3 and C4 positions, the absence of 13C-13C J-coupling in downstream 3-carbon intermediates (pyruvate and lactate) greatly simplifies the resulting NMR spectra. This improves signal-to-noise ratio (SNR) and enables direct, real-time detection of glycolysis in vivo, a feat not easily achievable with uniformly labeled [U-13C6]glucose due to complex spectral overlap from J-coupling. The non-adjacent labeling pattern of D-[1,3-13C2]Glucose is strategically analogous; its 13C labels are also positioned such that they become isolated on different 3-carbon fragments after the aldolase reaction, conferring the same advantage of reduced J-coupling and enhanced spectral clarity in downstream metabolic products [1].

Hyperpolarized MRS Real-Time Metabolism Neuroimaging

Optimal Scientific and Industrial Application Scenarios for D-[1,3-13C2]Glucose Procurement


High-Precision NMR-Based Conformational Analysis of Carbohydrates and Glycoconjugates

Procure D-[1,3-13C2]Glucose as a starting material or precursor for synthesizing methyl-α-D-[1,3-13C2]glucose and other derivatives. Its unique, non-adjacent 13C1-13C3 labeling pattern is essential for applying advanced double-quantum NMR techniques (e.g., DQ-HLF) to measure torsion angles in HCCH moieties where the carbons are not directly bonded, enabling the determination of molecular conformation in solution and solid phases. This application is supported by direct experimental evidence demonstrating the first-time use of this moiety in solid-state DQ-HLF NMR [1].

Real-Time In Vivo Metabolic Imaging with Hyperpolarized 13C MRS/MRI

Select D-[1,3-13C2]Glucose for hyperpolarized 13C MRS studies aiming to monitor glycolytic flux in real time. Its labeling pattern (C1 and C3) ensures that the 13C labels are separated into different 3-carbon fragments after the aldolase reaction in glycolysis. This prevents the formation of complex 13C-13C J-coupled multiplets in the observed downstream metabolites (e.g., lactate and pyruvate), significantly simplifying spectral analysis and improving signal-to-noise ratio, as demonstrated by studies using an analogous C3,C4-labeled glucose tracer [1].

Precise Metabolic Flux Analysis (MFA) of Central Carbon Metabolism

Utilize D-[1,3-13C2]Glucose as a primary substrate in 13C-MFA experiments designed to quantify intracellular fluxes through glycolysis, the pentose phosphate pathway, and related pathways. As a member of the doubly-labeled 13C-glucose tracer class, it is expected to provide more precise flux estimates compared to singly-labeled analogs like [1-13C]glucose, leading to more robust and accurate metabolic network models in systems ranging from mammalian cell cultures to microorganisms [1].

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